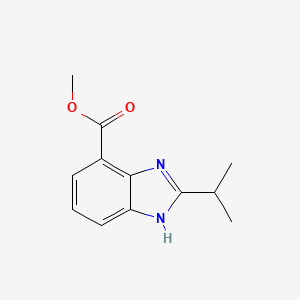

methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate

描述

Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with a methyl ester group at position 7 and an isopropyl group at position 2. For instance, structurally similar compounds are synthesized via cyclization or condensation reactions, as seen in and .

属性

IUPAC Name |

methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7(2)11-13-9-6-4-5-8(10(9)14-11)12(15)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGMJYPQIPUYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with isopropyl bromide to form the intermediate, which is then cyclized with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.

化学反应分析

Substitution and Alkylation Reactions

Substitution reactions on benzodiazole derivatives often involve potassium carbonate as a base. For example, methyl 2-ethoxy-3H-benzo[d]imidazole-4-carboxylate undergoes alkylation with bromomethyl biphenyl derivatives in methanol or acetone under reflux . This highlights the importance of polar aprotic solvents and elevated temperatures for such transformations.

Example conditions for alkylation:

textMethyl 2-ethoxy-... + 4-bromomethyl-2'-cyanobiphenyl → Stirred in methanol with K₂CO₃ at 50–55°C for 3–4 hours[1].

Hydrolysis and Functional Group Transformations

Methyl esters of benzodiazole carboxylates are hydrolyzed to carboxylic acids using sodium hydroxide in methanol/water under reflux. For instance, methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is converted to its acid form with NaOH in methanol/water at 80°C . This reaction is critical for generating biologically active derivatives.

Hydrolysis protocol:

textMethyl ester + NaOH (aq) → Reflux in methanol/water → pH adjustment to 4–5 → Filter and dry[4].

Analytical and Structural Characterization

NMR and mass spectrometry (MS) are used to confirm structural integrity. For example, 1-(4-phenylquinolin-2-yl)propan-1-one (unrelated but methodologically relevant) shows distinct ¹H-NMR shifts for aromatic protons (δ 7.47–8.26 ppm) and carbonyl carbons (δ 203.29 ppm) . While direct data for the target compound is unavailable, analogous benzodiazoles likely exhibit similar spectral patterns.

| Analytical Method | Key Observations | Reference |

|---|---|---|

| ¹H-NMR | Aromatic protons: δ 6–8.5 ppm; carbonyl: δ 3.3–4.5 ppm | |

| MS | Molecular ion peak: [M+H]+ ~230–233 |

Biological Activity and Functional Group Optimization

In benzo[d]imidazole derivatives, substituents like 2-ethoxy or 2-propyl groups and carboxylate esters are optimized for potency. For instance, the introduction of polar solubilizing groups (e.g., amines, thioethers) enhances drug-like properties . While the target compound’s activity is unspecified, these insights suggest rational design strategies.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, a study evaluated various benzodiazole derivatives, including those structurally related to methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate, revealing potent activity against human colorectal carcinoma cell lines (HCT116) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial potential. Various studies have synthesized and tested analogs of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate against Gram-positive and Gram-negative bacteria as well as fungal strains. Results demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MIC) indicating effectiveness against multiple pathogens .

Data Tables

The following table summarizes the biological activities of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate and its derivatives:

Case Study 1: Anticancer Screening

In a study focusing on the anticancer properties of various benzimidazole derivatives, methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate was synthesized and tested for its ability to inhibit cell proliferation in HCT116 cells. The study employed the Sulforhodamine B assay to determine cell viability post-treatment. Results indicated that this compound exhibited superior potency compared to conventional chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A series of synthesized compounds based on the benzodiazole framework were evaluated for their antimicrobial efficacy against a panel of bacterial and fungal strains using the tube dilution method. Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate showed significant activity against both Gram-positive and Gram-negative bacteria with MIC values suggesting its potential as a lead compound for further development in antimicrobial therapies .

作用机制

The mechanism of action of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Group Comparisons

The target compound shares its benzodiazole core with several derivatives described in the evidence, but key differences in substituents influence physicochemical and spectroscopic properties:

Key Observations :

- Sulfone vs. Diazole Cores : Benzodithiazines (e.g., Compounds 15 and 3) incorporate sulfone groups, which introduce strong electron-withdrawing effects and intermolecular interactions (e.g., dipole-dipole), leading to higher thermal stability and distinct IR signatures (SO₂ stretches at 1330–1150 cm⁻¹ ) .

- Substituent Effects: The target compound’s isopropyl group at position 2 may enhance lipophilicity compared to ethoxy or methylhydrazino substituents in analogs.

Physicochemical Properties

Melting Points and Stability :

- Benzodithiazines with sulfone groups (e.g., Compound 15) exhibit high melting points (310–311°C , decomposition), attributed to strong intermolecular forces .

- In contrast, benzodiazoles without sulfones (e.g., compound) may have lower melting points, though data are unavailable. The target compound’s lack of sulfones suggests moderate thermal stability.

Spectroscopic Data :

- IR Spectroscopy : Methyl ester C=O stretches appear consistently at 1715–1740 cm⁻¹ across analogs (e.g., 1715 cm⁻¹ in Compound 15, 1740 cm⁻¹ in Compound 3) . The absence of sulfone-related peaks in the target compound would simplify its IR profile.

- NMR : Aromatic protons in benzodithiazines (e.g., Compound 3: δ 8.09–8.29 ppm ) resonate downfield due to electron-withdrawing sulfones, whereas benzodiazoles may show upfield shifts .

Crystallographic and Analytical Considerations

- SHELX Refinement : Crystal structures of analogs (e.g., benzodithiazines) may employ SHELX software for refinement, leveraging its robustness in handling small-molecule data .

- Pharmacopeial Standards : Storage conditions (e.g., light-resistant containers, controlled room temperature) from could guide handling of the target compound if bioactive .

生物活性

Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate |

| Canonical SMILES | CN(C(C)C)C(=O)OC1=CC=NC2=C1C(=C(C=C2)N=C)N |

Biological Activity Overview

Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate exhibits several biological activities, including:

- Antimicrobial Activity : This compound has shown potential in inhibiting various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), with a minimum inhibitory concentration (MIC) of 0.98 µg/mL .

- Anticancer Properties : Research indicates that this compound can suppress the growth of cancer cells, particularly in rapidly dividing cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these cell lines suggest significant potency against tumor growth .

- Antiviral Activity : Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole derivatives have been explored for their antiviral properties, particularly against RNA viruses. They inhibit viral RNA synthesis by targeting RNA polymerase II .

The mechanism by which methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.

- Receptor Interaction : Similar compounds in the benzodiazole class have been shown to interact with receptors such as AT1 receptors, influencing blood pressure regulation and other physiological processes .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole derivatives against various pathogens. The results showed that certain derivatives exhibited potent activity against MRSA with MIC values significantly lower than traditional antibiotics.

Anticancer Activity Evaluation

In a series of experiments focusing on anticancer properties, methyl 2-(propan-2-yl)-1H-1,3-benzodiazole derivatives were tested on multiple cancer cell lines. The findings indicated that these compounds could effectively inhibit cell growth at low concentrations (IC50 values ranging from 0.058 µM to 0.70 µM), demonstrating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

A comparison with other benzodiazole derivatives reveals unique aspects of methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate:

| Compound | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |

|---|---|---|---|

| Methyl 2-(propan-2-yl)-1H-1,3-benzodiazole | High (MIC: 0.98 µg/mL) | Significant (IC50: 0.058 µM) | Moderate |

| Methyl 5-amino-benzimidazole | Moderate | Low | High |

| Methyl benzimidazole derivatives | Low | Variable | High |

常见问题

What are the common synthetic routes for methyl 2-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves cyclization of substituted precursors. For example, methyl 3-amino-4-hydroxybenzoate can react with isopropyl-substituted carboxylic acids under reflux conditions to form the benzodiazole core . Key variables include temperature (reflux vs. room temperature), solvent polarity (DMF vs. aqueous mixtures), and catalysts (e.g., CuSO₄·5H₂O for click chemistry approaches) . Purity is enhanced via column chromatography (hexane/ethyl acetate gradients) or recrystallization .

Advanced Research Question

For regioselective substitution at the 2-position, microwave-assisted synthesis or photochemical methods may improve efficiency. Contradictions in yield data often arise from competing side reactions (e.g., over-alkylation or oxidation). For instance, highlights the risk of desethyl impurity (Formula VI) during ethoxy group introduction, requiring strict stoichiometric control .

How can researchers validate the structural integrity of methyl 2-(propan-2-yl)-1H,3-benzodiazole derivatives?

Basic Research Question

Standard characterization includes:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group at C2, ester at C7) .

- HPLC-MS : To detect impurities (<0.1% as per pharmacopeial standards) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Question

Advanced techniques like 2D NMR (COSY, HSQC) resolve ambiguities in overlapping signals, particularly in crowded aromatic regions. emphasizes the use of anticancer activity testing to correlate structural features (e.g., ester groups) with bioactivity, requiring iterative synthesis-validation cycles .

What are the stability profiles of methyl 2-(propan-2-yl)-1H,3-benzodiazole-7-carboxylate under varying pH and temperature conditions?

Basic Research Question

The compound is sensitive to hydrolysis at extremes of pH. Stability studies in recommend storage at 2–8°C in inert atmospheres to prevent ester group degradation . Accelerated degradation studies (40°C/75% RH) can predict shelf-life using Arrhenius modeling.

Advanced Research Question

Host-guest interactions (e.g., cyclodextrin encapsulation) may enhance stability. notes that acidic degradation of similar esters is accelerated by host–guest complexation, suggesting a strategy for controlled release in drug delivery systems .

How can researchers address discrepancies in reported biological activity data for benzodiazole derivatives?

Advanced Research Question

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. For example, identifies amide impurities (Formula VII) that inhibit target binding, necessitating rigorous HPLC purification (>99.5% purity) . Meta-analyses of bioactivity data should normalize for variables like solvent (DMSO concentration) and incubation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。